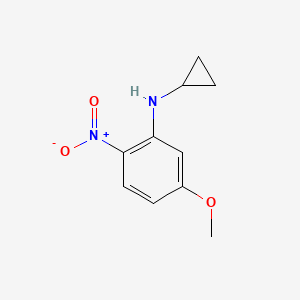
4-シアノ-2-(チオフェン-3-イル)ピリジン
概要
説明
“2-(Thiophen-3-yl)pyridine-4-carbonitrile” is a heterocyclic organic molecule that consists of a pyridine ring linked to a thiophene ring. It has a molecular weight of 186.24 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is represented by the linear formula C10H6N2S . The InChI code for this compound is 1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H .Physical and Chemical Properties Analysis
The physical form of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is solid . It has a boiling point of 323.8±32.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .科学的研究の応用
有機半導体
4-シアノ-2-(チオフェン-3-イル)ピリジン: は、有機半導体の開発に利用されています。チオフェンコアにより、有機材料における電導性に貢献しています。 これは、有機太陽電池やフレキシブル電子デバイスの重要な構成要素である薄膜トランジスタの製造に特に役立ちます .
腐食防止剤
工業化学の分野では、この化合物は腐食防止剤として機能します。その分子構造により、金属上に保護層を形成し、酸化や劣化を防ぎます。 この用途は、腐食性の環境にさらされる金属構造物や機械の寿命を延ばすために重要です .
OLED の製造
チオフェン誘導体は、有機発光ダイオード (OLED) の製造においても重要です。 その特性により、スマートフォンやテレビなど、さまざまなディスプレイ技術で使用される、より効率的で長寿命の OLED を製造することができます .
薬理学的特性
この化合物は、さまざまな薬理学的特性を示します。抗がん剤、抗炎症剤、抗菌剤としての潜在的な用途について研究されてきました。 チオフェン部分は、多くの薬物によく見られる特徴であり、その修飾により、新しい治療薬を生み出すことができます .
材料科学への応用
材料科学では、4-シアノ-2-(チオフェン-3-イル)ピリジンは、強化された特性を持つ新しい材料の製造における有用性について研究されています。 ポリマーへの組み込みにより、熱安定性、機械的強度、耐薬品性に優れた材料が生み出されます .
有機電界効果トランジスタ (OFET)
この化合物は、OFET の進歩において不可欠です。 その分子構造により、電子特性を微調整することができ、さまざまな電子デバイスで使用される高性能 OFET の開発に不可欠です .
Safety and Hazards
将来の方向性
Thiophene-based analogs, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further optimization of these compounds to develop more effective antioxidants and other therapeutic agents .
作用機序
Target of Action
Thiophene derivatives, which include 2-(thiophen-3-yl)pyridine-4-carbonitrile, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
生化学分析
Biochemical Properties
2-(Thiophen-3-yl)pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 2-(Thiophen-3-yl)pyridine-4-carbonitrile and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-yl)pyridine-4-carbonitrile exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active site of an enzyme, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can inhibit its activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, influencing the transcription and translation of specific genes. These molecular interactions highlight the versatility of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in biochemical research .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its breakdown. In in vitro and in vivo studies, 2-(Thiophen-3-yl)pyridine-4-carbonitrile has demonstrated consistent effects on cellular function, with no significant changes observed over extended periods .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yl)pyridine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .
Metabolic Pathways
2-(Thiophen-3-yl)pyridine-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites, which are excreted from the body. The involvement of 2-(Thiophen-3-yl)pyridine-4-carbonitrile in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-yl)pyridine-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, 2-(Thiophen-3-yl)pyridine-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 2-(Thiophen-3-yl)pyridine-4-carbonitrile .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yl)pyridine-4-carbonitrile is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Thiophen-3-yl)pyridine-4-carbonitrile may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2-thiophen-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRCAHHJRROFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



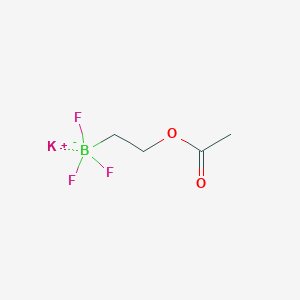


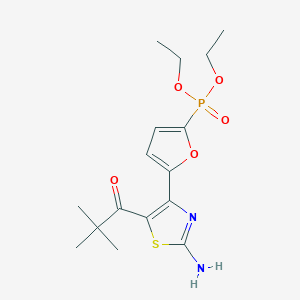
![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)

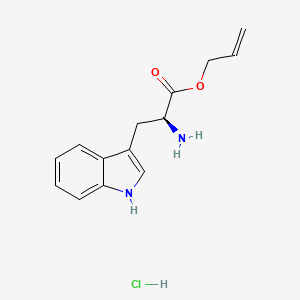


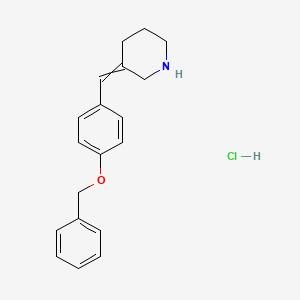
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)

